REACTION_CXSMILES
|
[NH2:1][C:2]1([C:7]#[N:8])[CH2:6][CH2:5][CH2:4][CH2:3]1.C(N(CC)CC)C.C([Cl:22])(=[O:21])CCCC.[C:23]1([CH3:29])C=C[CH:26]=[CH:25][CH:24]=1>>[ClH:22].[CH2:23]([C:29]1[NH:8][C:7](=[O:21])[C:2]2([CH2:6][CH2:5][CH2:4][CH2:3]2)[N:1]=1)[CH2:24][CH2:25][CH3:26] |f:4.5|
|
Name
|
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
NC1(CCCC1)C#N
|
Name
|
|
Quantity
|
12.2 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
C(CCCC)(=O)Cl
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 60° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added at 30° C
|
Type
|
ADDITION
|
Details
|
After the addition the mixture
|
Type
|
TEMPERATURE
|
Details
|
it was cooled
|
Type
|
WASH
|
Details
|
washed three times with water
|
Type
|
CUSTOM
|
Details
|
The phases were separated and to the organic phase at first 25 g of 20 w/v % sodium hydroxide solution and 7 g of tetrabutyl ammonium hydrogen sulfate
|
Type
|
CUSTOM
|
Details
|
at 10-15° C
|
Type
|
ADDITION
|
Details
|
40 g of 30-35 w/v % hydrogen peroxide solution were added
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated to 25-30° C.
|
Type
|
STIRRING
|
Details
|
was stirred at that temperature for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then heated to 60° C.
|
Type
|
CUSTOM
|
Details
|
the phases were separated again
|
Type
|
ADDITION
|
Details
|
To the toluene phase the solution of 3 g of sodium in 30 ml methanol was added
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux temperature
|
Type
|
CONCENTRATION
|
Details
|
The concentration
|
Type
|
ADDITION
|
Details
|
To the resulting product 100 ml of acetone was added
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered
|
Type
|
FILTRATION
|
Details
|
The precipitated product was filtered off
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.C(CCC)C1=NC2(C(N1)=O)CCCC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14 g | |
YIELD: PERCENTYIELD | 60.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |